molecular formula C25H26O5 B161320 Isolupalbigenin CAS No. 162616-70-8

Isolupalbigenin

Cat. No.: B161320
CAS No.: 162616-70-8
M. Wt: 406.5 g/mol
InChI Key: FXJPTJQFJYNFKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isolupalbigenin can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthesis typically involves the use of appropriate solvents and catalysts to facilitate the reaction. For instance, the prenylation of genistein, an isoflavone, can be achieved using prenyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. Plants such as Cudrania tricuspidata and Derris scandens are known to contain high levels of this compound . The extraction process involves using solvents like ethanol or acetone to isolate the compound from the plant material. The extract is then purified through techniques such as column chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Isolupalbigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isolupalbigenin has a wide range of scientific research applications, including:

Mechanism of Action

Isolupalbigenin exerts its effects through various mechanisms:

Comparison with Similar Compounds

Isolupalbigenin is unique among prenylated flavonoids due to its dual antibacterial activities and significant cytotoxic effects. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific chemical structures and the extent of their biological effects.

Properties

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJPTJQFJYNFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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